molecular formula C7H9ClO6P2S B1194850 Tiludronic Acid CAS No. 89987-06-4

Tiludronic Acid

Cat. No.: B1194850
CAS No.: 89987-06-4
M. Wt: 318.61 g/mol
InChI Key: DKJJVAGXPKPDRL-UHFFFAOYSA-N
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Mechanism of Action

Tiludronic acid, also known as Tiludronate, is a bisphosphonate used for the treatment of Paget’s disease of bone . Here is a detailed overview of its mechanism of action:

Target of Action

The primary target of this compound is osteoclasts , the cells responsible for the breakdown of bone required for bone remodeling . By inhibiting these cells, this compound prevents the resorption of bone .

Mode of Action

This compound is taken into the bone where it binds to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .

Biochemical Pathways

Non-nitrogenous bisphosphonates like this compound are metabolized by osteoclasts to compounds that replace a portion of the adenosine triphosphate (ATP) molecule, rendering it non-functional . These non-functional molecules then competitively inhibit ATP in the cell, reducing cell energy and leading to apoptosis . This results in decreased levels of osteoclasts, subsequently reducing the degree of breakdown of bone and bone turnover .

Pharmacokinetics

This compound has an oral bioavailability of 2-11% with an average of 6% . A single 400mg dose of this compound reaches a C max of 3.35±1.07mg/L, with a T max of 1.7—0.9h, and an AUC of 27.2±9.0mg*h/L . The duration of action is quite long due to the slow clearance from the bone, and the therapeutic window is wide .

Result of Action

The inhibition of osteoclasts by this compound leads to a reduction in bone resorption . This results in a decrease in the degree of breakdown of bone and bone turnover . The disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption .

Action Environment

The action of this compound is influenced by the environment within the bone. The acidification caused by bone resorption by osteoclasts is a key factor in the release of the bisphosphonate and its subsequent uptake by osteoclasts . The slow clearance from the bone also contributes to the long duration of action .

Biochemical Analysis

Biochemical Properties

Tiludronic acid plays a crucial role in biochemical reactions by inhibiting osteoclast activity. It interacts with enzymes such as protein-tyrosine-phosphatase, leading to the disruption of the cytoskeletal ring structure of osteoclasts . This interaction causes osteoclasts to detach from the bone surface, thereby inhibiting bone resorption . Additionally, this compound inhibits the osteoclastic proton pump, further reducing bone resorption .

Cellular Effects

This compound affects various cell types and cellular processes. It primarily influences osteoclasts by reducing their activity and inducing apoptosis . This reduction in osteoclast activity leads to decreased bone resorption and turnover . This compound also impacts cell signaling pathways by inhibiting the production of non-hydrolysable, cytotoxic ATP-analogue metabolites . This inhibition reduces cellular energy levels, leading to osteoclast apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with osteoclasts. This compound is metabolized by osteoclasts to compounds that replace a portion of the adenosine triphosphate (ATP) molecule, making it non-functional . These non-functional molecules competitively inhibit ATP in the cell, reducing cell energy and leading to apoptosis . Additionally, this compound inhibits the osteoclastic proton pump and disrupts the cytoskeletal ring structure, further inhibiting bone resorption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has a long duration of action due to its slow clearance from the bone . This slow clearance results in a prolonged therapeutic window . Patients should be counseled regarding the risk of upper gastrointestinal mucosal irritation and gastric and duodenal ulcers . Long-term studies have shown that this compound remains effective in reducing bone resorption over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In horses, a dose of 0.1 mg/kg per day for 10 days has been shown to be effective in treating navicular disease . Higher doses, such as 1 mg/kg, produce immediate inhibitory effects on bone resorption . At high doses, this compound can cause adverse effects such as colic, tachycardia, and electrolyte disturbances . In rats, doses ranging from 0.5 to 50 mg/kg have shown dose-dependent inhibitory activity on bone resorption .

Metabolic Pathways

This compound is involved in several metabolic pathways. It blocks some of the osteoclast metabolic pathways, including the production of non-hydrolysable, cytotoxic ATP-analogue metabolites . This inhibition reduces osteoclast activity and bone resorption . Additionally, this compound inhibits the organization of the cytoskeleton required for osteoclast activation and the osteoclastic proton pumps .

Transport and Distribution

This compound is widely distributed within cells and tissues. It is approximately 90% protein-bound in serum, mostly to albumin . The compound is rapidly cleared from the blood and stored in the bone, where it preferentially binds to active remodeling sites by attaching to hydroxyapatite crystals . The distribution of this compound in the bone is not uniform, with greater binding in cancellous bone than in cortical bone .

Subcellular Localization

This compound localizes primarily to bone tissue, where it exerts its inhibitory effects on osteoclasts . The compound binds to hydroxyapatite crystals in the bone, targeting active remodeling sites . This localization is crucial for its function in inhibiting bone resorption and reducing osteoclast activity .

Biological Activity

Tiludronic acid, a non-nitrogenous bisphosphonate, is primarily used in the treatment of various bone disorders, notably Paget's disease and osteoarthritis in horses. Its biological activity is characterized by its ability to inhibit osteoclastic bone resorption, thereby influencing bone metabolism and density. This article delves into the mechanisms of action, pharmacokinetics, therapeutic efficacy, and relevant case studies associated with this compound.

This compound functions by targeting osteoclasts, the cells responsible for bone resorption. The compound is metabolized by osteoclasts into non-functional analogs of adenosine triphosphate (ATP), which leads to decreased cellular energy and promotes apoptosis of these cells. This reduction in osteoclast activity results in decreased bone turnover and preservation of bone mass.

Key mechanisms include:

  • Inhibition of Osteoclast Formation : this compound disrupts the cytoskeletal ring structure in osteoclasts, inhibiting their attachment to bone surfaces.
  • V-ATPase Inhibition : It inhibits the V-ATPase proton pump in osteoclasts, affecting proton transport and further diminishing osteoclastic activity .

Table 1: Relative Potency of Bisphosphonates

BisphosphonateRelative Potency
Etidronate1
Tiludronate10
Pamidronate100
Alendronate100-500
Ibandronate500-1000
Risedronate1000
Zoledronate5000

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

  • Absorption : The oral bioavailability is approximately 6% when taken on an empty stomach. Food significantly reduces absorption.
  • Distribution : It is widely distributed to bone and soft tissues, with a half-life in bone exceeding 30 days .
  • Metabolism : Minimal metabolism occurs; it remains largely unchanged in systemic circulation.
  • Elimination : About 60% of the dose is excreted unchanged via urine within 13 days post-administration .

Therapeutic Efficacy

This compound has shown significant efficacy in clinical settings:

  • Paget’s Disease : Clinical trials indicate that this compound effectively reduces serum alkaline phosphatase (SAP) levels, a marker of bone turnover. In one study, over 50% reduction in SAP was observed in a significant percentage of patients after treatment .
  • Osteoarthritis : In horses, this compound has been shown to improve lameness associated with osteoarthritis, particularly affecting distal hock joints and the vertebral column .

Case Studies

  • Paget's Disease Treatment :
    • A study involving patients treated with this compound for three months showed a statistically significant decrease in SAP levels compared to placebo groups. The reduction was maintained during follow-up periods .
  • Veterinary Applications :
    • Research on horses demonstrated that this compound administration led to marked improvements in clinical signs of osteoarthritis, suggesting its potential as a therapeutic agent in veterinary medicine .
  • Bone Density Studies :
    • In preclinical studies using ovariectomized rats (a model for postmenopausal osteoporosis), this compound administration resulted in increased bone mineral density (BMD) at various skeletal sites, indicating its potential for managing osteoporosis .

Properties

IUPAC Name

[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO6P2S/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14/h1-4,7H,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJJVAGXPKPDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

149845-07-8 (disodium)
Record name Tiludronic acid [INN:BAN]
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DSSTOX Substance ID

DTXSID10237966
Record name Tiludronic acid
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Molecular Weight

318.61 g/mol
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Physical Description

Solid
Record name Tiludronate
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Solubility

6.97e+00 g/L
Record name Tiludronate
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Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Tiludronate inhibits protein-tyrosine-phosphatase, which increases tyrosine phosphorylation, and disrupts podosome formation. Tiludronic acid also inhibits V-ATPases in the osteoclast, though the exact subunits are unknown, preventing F-actin from forming podosomes. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption.
Record name Tiludronic acid
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CAS No.

89987-06-4
Record name Tiludronate
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Record name Phosphonic acid, P,P'-[[(4-chlorophenyl)thio]methylene]bis
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Record name TILUDRONIC ACID
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Record name Tiludronate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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